molecular formula C10H13NO2 B13208409 5-(Dimethylamino)-2-methylbenzoic acid

5-(Dimethylamino)-2-methylbenzoic acid

Cat. No.: B13208409
M. Wt: 179.22 g/mol
InChI Key: UXUKPVBNYDEJHH-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-methylbenzoic acid (CAS 65399-11-3) is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This substituted benzoic acid features a dimethylamino electron-donating group and a carboxylic acid functionality, making it a valuable building block in chemical synthesis and materials science research . Its physicochemical properties, including a calculated LogP of 1.49 and a polar surface area of 41 Ų, suggest good solubility and make it a candidate for developing compounds with specific electronic characteristics . The compound requires specific storage conditions and should be kept at 4-8°C . This product is intended for research and development use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling, as this compound may cause skin and eye irritation (H315, H319) or respiratory irritation (H335) .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-(dimethylamino)-2-methylbenzoic acid

InChI

InChI=1S/C10H13NO2/c1-7-4-5-8(11(2)3)6-9(7)10(12)13/h4-6H,1-3H3,(H,12,13)

InChI Key

UXUKPVBNYDEJHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C)C(=O)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 5 Dimethylamino 2 Methylbenzoic Acid

Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 5-(dimethylamino)-2-methylbenzoic acid is substituted with three distinct groups: a strongly activating dimethylamino group (-N(CH₃)₂), a weakly activating methyl group (-CH₃), and a deactivating carboxyl group (-COOH). The interplay of these substituents governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The general mechanism for electrophilic aromatic substitution proceeds via a two-step process:

Attack by the electrophile : The aromatic ring, acting as a nucleophile, attacks a strong electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. uobaghdad.edu.iq

Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. uobaghdad.edu.iq

The directing effects of the existing substituents determine the position of the incoming electrophile.

-N(CH₃)₂ group : The dimethylamino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

-CH₃ group : The methyl group is a weak activating group and an ortho, para-director, donating electron density via an inductive effect.

-COOH group : The carboxylic acid group is a deactivating group and a meta-director, as it withdraws electron density from the ring through both inductive and resonance effects.

In this compound, the positions on the ring are influenced as follows:

The powerful ortho, para-directing -N(CH₃)₂ group at C5 strongly activates positions C4 and C6 (ortho) and C2 (para).

The -CH₃ group at C2 activates positions C1 and C3 (ortho) and C5 (para).

The meta-directing -COOH group at C1 directs incoming electrophiles to C3 and C5.

The cumulative effect of these groups points towards positions C3, C4, and C6 as the most probable sites for electrophilic attack. The dimethylamino group is the strongest activating group, and its directing influence will dominate. Of the positions it activates (C2, C4, C6), C2 is already substituted. Therefore, electrophilic attack is most favored at the C4 and C6 positions. Steric hindrance from the adjacent methyl group at C2 may slightly disfavor substitution at C3. In reactions like nitration, which involves treating the aromatic ring with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile, substitution would be expected to occur primarily at the C4 and C6 positions. semanticscholar.orgrsc.orgsemanticscholar.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionInfluence of -N(CH₃)₂ (C5)Influence of -CH₃ (C2)Influence of -COOH (C1)Overall Predicted Reactivity
C3-ortho (activating)meta (directing)Moderately Favorable (sterically hindered)
C4ortho (activating)--Highly Favorable
C6ortho (activating)--Highly Favorable

Nucleophilic Acyl Substitution at the Carboxyl Moiety

The carboxyl group of this compound is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the synthesis of carboxylic acid derivatives. These reactions involve the replacement of the hydroxyl (-OH) group of the carboxyl moiety with another nucleophile.

Conversion to Acyl Halides: Carboxylic acids can be converted to highly reactive acyl chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. jocpr.com This transformation proceeds via an intermediate where the hydroxyl group is converted into a better leaving group, facilitating nucleophilic attack by the chloride ion. jocpr.com

Formation of Acid Anhydrides: Acid anhydrides can be prepared from acyl halides. The reaction of an acyl chloride with a carboxylate salt (formed by deprotonating a carboxylic acid with a base) yields an acid anhydride (B1165640) through a nucleophilic acyl substitution mechanism. nih.govresearchgate.net

Esterification: Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). The acid catalyst protonates the carbonyl oxygen, activating the carboxyl group toward nucleophilic attack by the alcohol. jocpr.com Alternatively, the carboxylic acid can be converted to its more reactive acyl chloride, which readily reacts with an alcohol to form an ester. nih.gov Methyl esterification, in particular, is a common derivatization technique used to convert carboxylic acids to their corresponding methyl esters. researchgate.net

Amidation: The direct reaction of a carboxylic acid with an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. jocpr.com To overcome this, the reaction is often carried out at high temperatures to drive off water, or by using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). jocpr.comwikipedia.org These agents activate the carboxylic acid by forming a highly reactive intermediate that is readily attacked by the amine to form the amide bond. jocpr.comwikipedia.org

Table 2: Common Nucleophilic Acyl Substitution Reactions

ReactionReagent(s)Product
Acyl Chloride FormationSOCl₂ or (COCl)₂5-(Dimethylamino)-2-methylbenzoyl chloride
Esterification (Fischer)R'OH, H⁺ catalystAlkyl 5-(dimethylamino)-2-methylbenzoate
Amidation (with coupling agent)R'R''NH, DCC or DICN,N-Disubstituted-5-(dimethylamino)-2-methylbenzamide
Anhydride FormationAcyl chloride + Carboxylate5-(Dimethylamino)-2-methylbenzoic anhydride

Exploration of Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is influenced by its functional groups. The dimethylamino group and the aromatic ring are susceptible to oxidation, while the carboxylic acid and the aromatic ring can be reduced.

Electron transfer (ET) processes are fundamental to these redox reactions. researchgate.net Oxidation involves the removal of electrons, while reduction involves the gain of electrons. The presence of the electron-donating dimethylamino and methyl groups makes the aromatic ring electron-rich and thus more susceptible to oxidation compared to unsubstituted benzoic acid. Conversely, these groups make reduction more difficult.

The oxidation of the alkyl side chain of an aromatic ring to a carboxylic acid is a common transformation, often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). eurjchem.com However, since the target molecule already contains a carboxyl group, and the other side chain is a simple methyl group, further oxidation under these conditions might be complex and could potentially affect the sensitive dimethylamino group or the aromatic ring itself.

Reduction of the carboxylic acid group to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring itself can be reduced under more forcing conditions, for example, through catalytic hydrogenation at high pressure and temperature, which would yield a substituted cyclohexanecarboxylic acid.

Advanced Coupling Reactions for Molecular Extension

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions are powerful tools for forming new carbon-carbon bonds and extending molecular structures. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

To utilize this compound in such reactions, it would first need to be functionalized with a suitable leaving group, typically a halogen (Br or I), on the aromatic ring. This can be achieved through electrophilic aromatic halogenation. As discussed in section 3.1, halogenation would likely occur at the C4 or C6 positions.

Suzuki Coupling: The resulting halo-substituted benzoic acid could then be coupled with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound.

Sonogashira Coupling: Coupling with a terminal alkyne under palladium and copper catalysis would yield an alkynyl-substituted benzoic acid.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would introduce a vinyl group onto the aromatic ring.

These reactions provide a versatile platform for synthesizing a wide array of more complex derivatives from the initial this compound scaffold.

Chelation and Coordination Chemistry Studies with Metal Ions

This compound possesses multiple potential donor atoms, making it an interesting candidate as a ligand in coordination chemistry. The primary coordination sites are the oxygen atoms of the deprotonated carboxylate group (-COO⁻) and the nitrogen atom of the dimethylamino group (-N(CH₃)₂).

The term denticity refers to the number of donor atoms in a ligand that bind to a central metal ion. researchgate.net

Monodentate: The ligand could coordinate to a metal center through a single oxygen atom of the carboxylate group.

Bidentate: More commonly, the carboxylate group can act as a bidentate chelating ligand, with both oxygen atoms binding to the metal ion, forming a stable four-membered ring. Alternatively, the ligand could act as a bidentate N,O-donor, coordinating through the nitrogen of the amino group and one oxygen of the carboxylate group. This would form a more stable six-membered chelate ring, which is generally favored.

The specific coordination mode depends on various factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the steric constraints imposed by the methyl group at the C2 position. The presence of both a "hard" oxygen donor and a "softer" nitrogen donor allows this ligand to potentially coordinate with a wide range of metal ions.

The synthesis of metal complexes with aminobenzoic acid derivatives is well-documented. uobaghdad.edu.iqnih.govnih.gov Typically, these complexes are prepared by reacting a salt of the desired metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II)) with the ligand in a suitable solvent. uobaghdad.edu.iqnih.gov The resulting complexes can then be isolated as crystalline solids.

Characterization of these newly formed metal complexes is crucial to determine their structure and properties. A variety of analytical techniques are employed:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the C=O (carboxylate) and C-N (amino) bonds in the IR spectrum of the complex compared to the free ligand indicates coordination. For instance, coordination through the amino nitrogen is often confirmed by a shift to a lower frequency of the N-H stretching bands (though in this case, it would be C-N stretches). researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion (e.g., octahedral, tetrahedral, square planar).

Magnetic Susceptibility Measurements: These measurements help determine the number of unpaired electrons in the metal ion, which provides further insight into its oxidation state and coordination geometry.

Studies on related aminobenzoic acids have shown they can form diverse structures, from simple mononuclear complexes to extended one-dimensional coordination polymers.

Comprehensive Spectroscopic and Photophysical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 5-(Dimethylamino)-2-methylbenzoic acid in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, a complete structural assignment can be achieved.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methyl group attached to the ring, the N-methyl protons of the dimethylamino group, and the acidic proton of the carboxylic acid. The aromatic region would display a characteristic splitting pattern dictated by the substitution on the benzene (B151609) ring. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the quaternary carbons of the aromatic ring, the carboxyl carbon, and the aliphatic carbons of the methyl and dimethylamino groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard substituent effects and may vary based on solvent and experimental conditions.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH)10.0 - 13.0~172
Aromatic C1-COOH-~128
Aromatic C2-CH₃-~139
Aromatic C3-H~7.8~130
Aromatic C4-H~6.8~115
Aromatic C5-N(CH₃)₂-~152
Aromatic C6-H~6.7~112
Ring CH₃~2.5~21
N(CH₃)₂~3.0~40

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons (H3, H4, and H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹JCH). It would be used to definitively assign the carbon signals for the protonated aromatic carbons (C3, C4, C6) and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The ring methyl protons (at C2) to the C1, C2, and C3 carbons.

The N-methyl protons to the C5 carbon of the aromatic ring.

The aromatic proton H6 to carbons C4 and C2.

The aromatic proton H4 to carbons C2 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could reveal through-space correlations between the ring-methyl protons and the aromatic proton at the H3 position, further confirming the regiochemistry.

In the solid state, molecules like benzoic acid derivatives can exist in different crystalline forms, or polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these polymorphs. Unlike solution-state NMR, ssNMR spectra are sensitive to the local environment, including intermolecular interactions like hydrogen bonding. researchgate.net For this compound, which typically forms hydrogen-bonded dimers via its carboxylic acid groups in the solid state, ssNMR could be used to:

Identify the number of crystallographically independent molecules in the unit cell.

Characterize the hydrogen-bonding network by analyzing the chemical shifts of the carboxyl carbon and the acidic proton.

Distinguish between different polymorphic or solvated forms of the compound.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. ias.ac.in These techniques are highly sensitive to molecular structure and intermolecular forces, particularly the strong hydrogen bonding present in carboxylic acid dimers. docbrown.info

FT-IR Spectroscopy: The FT-IR spectrum is dominated by strong absorptions from polar functional groups. Key characteristic bands for this compound include a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info The carbonyl (C=O) stretching vibration appears as a strong, sharp peak typically between 1680 and 1710 cm⁻¹. docbrown.info Other significant bands include C-H stretching from the methyl and aromatic groups (~2800-3100 cm⁻¹), aromatic C=C ring stretching (~1450-1600 cm⁻¹), and C-O stretching and O-H bending (~1200-1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information to FT-IR. The Raman spectrum would clearly show the aromatic C=C stretching vibrations and the symmetric vibrations of the substituted benzene ring. The C=O stretch is also visible, though typically weaker than in the IR spectrum. ias.ac.in

Table 2: Key Vibrational Frequencies and Assignments

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H stretch (H-bonded)3300 - 2500 (very broad)Weak / Not observed
Aromatic C-H stretch3100 - 30003100 - 3000
Aliphatic C-H stretch2980 - 28502980 - 2850
C=O stretch (dimer)1710 - 1680 (strong)1710 - 1680 (medium)
Aromatic C=C stretch1600, 1580, 14501600, 1580, 1450 (strong)
C-O stretch / O-H bend1440 - 1395 / 1320 - 1210Present
C-N stretch~1350Present

High-Performance Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula (C₁₀H₁₃NO₂). Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing valuable structural information by analyzing the resulting fragment ions.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺• at m/z 179. The fragmentation pattern can be predicted based on the fragmentation of related aromatic acids. docbrown.info

Proposed Fragmentation Pathway:

Loss of a Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of the •OH group, leading to the formation of a stable acylium ion. [C₁₀H₁₃NO₂]⁺• → [C₁₀H₁₂NO]⁺ + •OH (m/z 162)

Loss of a Methyl Radical: Alpha-cleavage of a methyl group from the dimethylamino moiety can occur. [C₁₀H₁₃NO₂]⁺• → [C₉H₁₀NO₂]⁺ + •CH₃ (m/z 164)

Decarboxylation: Loss of carbon dioxide can occur, particularly after rearrangement. [C₁₀H₁₃NO₂]⁺• → [C₉H₁₃N]⁺• + CO₂ (m/z 135)

Formation of Phenyl-type Cations: Cleavage of the carboxyl group can lead to a substituted phenyl cation. [C₁₀H₁₃NO₂]⁺• → [C₉H₁₂N]⁺ + •COOH (m/z 134)

Table 3: Predicted Key Fragments in the Mass Spectrum

m/zProposed Ion FormulaDescription
179[C₁₀H₁₃NO₂]⁺•Molecular Ion (M⁺•)
164[C₉H₁₀NO₂]⁺[M - •CH₃]⁺
162[C₁₀H₁₂NO]⁺[M - •OH]⁺
135[C₉H₁₃N]⁺•[M - CO₂]⁺•
134[C₉H₁₂N]⁺[M - •COOH]⁺

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Evaluation

The electronic absorption and fluorescence spectra provide insight into the electronic structure and excited-state properties of the molecule. The presence of the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group on the aromatic ring suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. nih.govresearchgate.net

The UV-visible absorption spectrum is expected to show strong absorption bands in the UV region, corresponding to π→π* electronic transitions within the substituted benzene ring. The absorption maximum for the related 4-(dimethylamino)benzoic acid is in the range of 295-315 nm. nih.govresearchgate.net Upon excitation, the molecule is expected to exhibit fluorescence. The emission properties, particularly the position of the emission maximum and the quantum yield, are often highly dependent on the surrounding environment.

Solvatochromism is the phenomenon where the absorption or emission maximum of a substance shifts with a change in solvent polarity. researchgate.net For molecules with a significant ICT character, the excited state is typically more polar than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the fluorescence emission spectrum.

For this compound, a pronounced positive solvatochromism is expected in its fluorescence spectrum. In non-polar solvents, a locally excited (LE) state emission is likely to be observed at higher energy (shorter wavelength). As the solvent polarity increases, the energy of the ICT state is lowered, and emission from this state becomes dominant, appearing at lower energy (longer wavelength). nih.govresearchgate.net This behavior is characteristic of molecules that can form a twisted intramolecular charge transfer (TICT) state in the excited state. nih.govresearchgate.net

Table 4: Expected Solvatochromic Shifts in Absorption and Emission

SolventPolarity (ET(30))Expected Absorption λₘₐₓ (nm)Expected Emission λₘₐₓ (nm)Expected Stokes Shift (cm⁻¹)
n-Hexane31.0~300~340High
Dichloromethane40.7~305~380Higher
Acetonitrile (B52724)45.6~310~450Very High
Methanol55.4~315~470Very High

Fluorescence Quantum Yield and Excited State Lifetime Measurements

No specific experimental values for the fluorescence quantum yield or the excited-state lifetime of this compound have been found in published literature. This information is crucial for quantifying the efficiency of its light emission and the duration of its excited state, which are fundamental to understanding its photophysical behavior.

Non-Radiative Decay Pathways and Quenching Mechanisms

There is no available research detailing the specific non-radiative decay pathways (such as internal conversion or intersystem crossing) that compete with fluorescence in this compound. Similarly, studies on the fluorescence quenching mechanisms of this compound by other chemical species, which would provide insight into its molecular interactions and excited-state reactivity, have not been identified.

Excited State Intramolecular Charge Transfer (ESICT) Phenomena

While the structural motif of a dimethylamino donor group attached to a benzoic acid acceptor group suggests the possibility of Excited State Intramolecular Charge Transfer (ESICT), no specific studies confirming or characterizing this phenomenon for this compound were found. Such studies would involve analyzing its fluorescence properties in solvents of varying polarity to observe potential dual fluorescence or significant Stokes shifts indicative of a charge-separated excited state.

Excited State Proton Transfer (ESPT) Dynamics

The presence of both a carboxylic acid group (proton donor) and a dimethylamino group (potential proton acceptor site in the excited state) makes this compound a candidate for Excited State Proton Transfer (ESPT). However, no experimental or computational studies detailing the dynamics of such a process for this specific molecule could be located.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

A search of crystallographic databases and the broader scientific literature did not yield any published single-crystal or powder X-ray diffraction data for this compound. Consequently, crucial information such as its crystal system, space group, unit cell dimensions, and detailed molecular geometry in the solid state remains undetermined.

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations for Ground and Excited State Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These methods can predict molecular geometries, vibrational frequencies, electronic transitions, and various other properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. A geometry optimization calculation seeks to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. Subsequent vibrational analysis at this optimized geometry confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational frequencies that can be compared with experimental infrared and Raman spectra.

No specific studies employing DFT for the geometry optimization or vibrational analysis of 5-(Dimethylamino)-2-methylbenzoic acid were found in the search results.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Photophysical Parameters

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. This method is commonly used to calculate vertical excitation energies, which correspond to the absorption of light in UV-visible spectroscopy. From these calculations, key photophysical parameters such as maximum absorption wavelengths (λmax) and oscillator strengths (a measure of the transition probability) can be determined, providing insight into the molecule's color and light-absorbing capabilities.

The search did not yield any studies that specifically apply TD-DFT to calculate the electronic transitions or photophysical parameters of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

No published MD simulation studies concerning the conformational analysis or solvent interactions of this compound were identified.

Prediction of Reactivity and Reaction Pathways via Energy Profiles

Computational chemistry can be a powerful tool for predicting chemical reactivity. By calculating the energy profiles of potential reaction pathways, researchers can identify the most likely mechanisms for a chemical transformation. This involves locating transition state structures and calculating their energies relative to the reactants and products. The resulting activation energy barriers provide a quantitative measure of how fast a reaction is likely to proceed.

There are no available studies in the search results that computationally predict the reactivity or reaction pathways for this compound through the analysis of energy profiles.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules interact with each other governs their macroscopic properties, such as melting point, boiling point, and crystal structure. For this compound, key intermolecular interactions would include hydrogen bonding involving the carboxylic acid group and potentially π-π stacking between the aromatic rings. Computational methods can be used to identify and quantify the strength and geometry of these non-covalent interactions in dimers or larger molecular clusters.

Specific computational analyses of the intermolecular interactions, such as hydrogen bonding or π-π stacking, for this compound were not found.

Quantitative Structure-Property Relationship (QSPR) Modeling for Functional Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest (e.g., solubility, reactivity, biological activity). By developing a mathematical model, QSPR can be used to predict the properties of new, unsynthesized molecules, thereby guiding the design of new compounds with desired functions.

No QSPR modeling studies specifically involving this compound for functional design were located in the provided search results.

Investigation of Nonlinear Optical (NLO) Properties

Theoretical studies employing computational chemistry, particularly Density Functional Theory (DFT), have become instrumental in predicting and understanding the nonlinear optical (NLO) properties of organic molecules. While direct experimental or computational studies specifically targeting this compound are not extensively documented in the provided search results, the NLO properties can be inferred and understood by analogy to similar donor-acceptor substituted benzene (B151609) derivatives analyzed in computational studies.

The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the dimethylamino group acts as a potent electron donor, while the carboxylic acid group functions as an electron acceptor. This donor-acceptor architecture facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, which is a key microscopic origin of the second-order NLO response.

Computational investigations into similar molecules, such as p-N,N-(dimethylamino) benzoic acid, often focus on calculating key parameters that correlate with NLO activity. scispace.comresearchgate.net These parameters include the dipole moment, polarizability (α), and the first hyperpolarizability (β). The total first hyperpolarizability (β_tot) is a critical figure of merit for the second-order NLO response of a molecule.

A crucial aspect of these theoretical studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a significant indicator of the potential for ICT and, consequently, the NLO activity. nih.gov A smaller energy gap generally suggests easier electronic transitions and a larger NLO response. nih.govacs.orgnih.gov For instance, in a study of related Schiff bases, a compound labeled DMA exhibited the smallest band gap of 5.446 eV, indicating good intramolecular charge transfer. nih.gov

The theoretical calculations for NLO properties are often benchmarked against a standard NLO material, such as urea (B33335). The calculated β_tot value of a new compound is compared to that of urea to evaluate its potential for NLO applications. For example, in one study, the β_tot values of several novel compounds were found to be significantly larger than that of urea (β_tot = 3.71 × 10⁻³¹ e.s.u.). nih.gov

The following interactive table summarizes key computational parameters typically investigated in the context of NLO properties, with illustrative data ranges derived from related molecules discussed in the literature.

ParameterSymbolTypical Range of InterestSignificance in NLO Properties
HOMO EnergyE_HOMO-5 to -7 eVRepresents the electron-donating ability. Higher energies can indicate stronger donor capacity.
LUMO EnergyE_LUMO-1 to -3 eVRepresents the electron-accepting ability. Lower energies can indicate stronger acceptor capacity.
HOMO-LUMO GapE_gap2 to 6 eVA smaller gap generally correlates with higher polarizability and a larger NLO response. nih.gov
Dipole Momentµ2 to 10 DebyeA large ground-state dipole moment can be indicative of a significant change upon excitation, contributing to the NLO response.
Polarizabilityα10⁻²⁴ to 10⁻²³ esuDescribes the ease with which the molecular electron cloud is distorted by an electric field.
First Hyperpolarizabilityβ_tot10⁻³¹ to 10⁻²⁷ esuQuantifies the second-order NLO response. Larger values indicate a stronger NLO effect.

Note: The data in this table are illustrative and represent typical values found for organic molecules with donor-acceptor structures in computational studies. They are not the specific calculated values for this compound.

Strategic Integration in Advanced Functional Systems

Development of Fluorescent Probes and Chemosensors for Non-Biological Analytes

The inherent fluorescence capabilities of aromatic compounds containing amino groups position 5-(Dimethylamino)-2-methylbenzoic acid as a promising platform for the design of fluorescent probes and chemosensors. These sensors are designed to detect a variety of non-biological analytes through mechanisms that modulate their fluorescence output upon interaction with the target species.

The design of chemosensors for selective ion recognition often relies on the integration of a fluorophore with a specific ion-binding unit (receptor). The dimethylamino and carboxylic acid groups of this compound can act as or be modified to form effective binding sites for metal ions. The principle of photo-induced electron transfer (PET) is a common mechanism in such sensors. nih.gov In a typical design, the lone pair of electrons on the nitrogen atom of the dimethylamino group can quench the fluorescence of the aromatic ring. Upon binding of a metal cation, this electron transfer is inhibited, leading to a "turn-on" fluorescence response. nih.gov The selectivity for a particular metal ion can be tuned by modifying the steric and electronic environment around the binding cavity. For instance, incorporating this benzoic acid derivative into a larger macrocyclic structure could create a cavity size-matched for specific ions, enhancing selectivity. nih.govrsc.org

Design PrincipleMechanismRole of this compoundPotential Target Ions
Photo-induced Electron Transfer (PET)Fluorescence quenching by electron transfer from a donor (amine) to the excited fluorophore. Binding of an analyte inhibits PET, restoring fluorescence.The dimethylamino group acts as the PET donor and part of the ion recognition site.H+, various metal cations (e.g., Zn2+, Cu2+)
Intramolecular Charge Transfer (ICT)A change in the electronic distribution of the molecule upon excitation, influenced by the polarity of the environment or binding of an analyte.The dimethylamino (donor) and carboxyl (acceptor) groups create a push-pull system, making the fluorescence sensitive to the local environment.H+ (pH sensing), metal ions that interact with the carboxyl or amino group.
Chelation-Enhanced Fluorescence (CHEF)Enhanced fluorescence upon complexation with a metal ion, which restricts intramolecular rotation and provides a more rigid structure.The carboxylic acid and potentially the amino group can act as a chelating site for metal ions.Al3+, Mg2+, and other metal ions that form stable chelates.

This table is generated based on established principles of fluorescent sensor design and the functional groups present in this compound.

The presence of both an acidic (carboxylic acid) and a basic (dimethylamino) group makes this compound inherently pH-sensitive. The protonation and deprotonation of these groups at different pH values can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule. nih.govmdpi.com This behavior is rooted in the intramolecular charge transfer (ICT) process. researchgate.net In acidic conditions, the dimethylamino group is protonated, which diminishes its electron-donating ability and typically leads to a blue shift in the emission spectrum. nih.gov Conversely, in neutral or alkaline conditions, the deprotonation of the carboxylic acid to a carboxylate anion can enhance the electron-withdrawing nature of this group, potentially causing a red shift. This dual functionality allows for the development of ratiometric pH probes, where the ratio of fluorescence intensities at two different wavelengths can be used to determine the pH with high precision. mdpi.comresearchgate.net

The principles of ion and pH detection can be extended to the sensing of various environmental pollutants. For example, fluorescent probes can be designed to selectively bind to heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), or cadmium (Cd²⁺), which are significant environmental concerns. nih.gov By modifying the core structure of this compound with specific recognition moieties, chemosensors for anions like fluoride (B91410) (F⁻) or cyanide (CN⁻) could also be developed. Furthermore, its derivatives could be engineered to detect volatile organic compounds (VOCs) or other chemical species through changes in their fluorescence upon interaction.

Application as Components in Polymeric Materials and Copolymers

The bifunctional nature of this compound, possessing a polymerizable carboxylic acid group and a functional dimethylamino group, allows for its incorporation into polymeric structures. sigmaaldrich.comklinger-lab.de This integration can impart desirable optical, thermal, and mechanical properties to the resulting polymers and copolymers.

Incorporating this compound as a monomer or a side-chain modification in polymers can lead to the creation of fluorescent materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and polymer-based sensors. The dimethylamino group can enhance the emission efficiency and tune the color of the emitted light. mdpi.com In donor-acceptor type copolymers, this moiety can act as the electron-donating unit. mdpi.com By pairing it with suitable electron-accepting monomers, the band gap of the resulting conjugated polymer can be engineered to achieve emission across the visible spectrum. mdpi.commdpi.com The carboxylic acid group provides a convenient handle for polymerization or for grafting onto other polymer backbones.

The incorporation of aromatic monomers like this compound into a polymer matrix can significantly enhance its thermal and mechanical properties. nih.govunipg.itsemanticscholar.org The rigid benzene (B151609) ring can increase the glass transition temperature (Tg) of the polymer, leading to better thermal stability. mdpi.com Furthermore, the polar amino and carboxylic acid groups can promote intermolecular interactions, such as hydrogen bonding, between polymer chains. These interactions can lead to improved mechanical strength, tensile modulus, and resistance to deformation. nih.gov The specific impact on properties will depend on the concentration of the monomer, its distribution within the polymer (random vs. block copolymer), and the nature of the co-monomers used. nih.gov

PropertyEffect of Incorporating this compoundRationale
Thermal Stability Increase in Glass Transition Temperature (Tg)The rigid aromatic ring restricts segmental motion of the polymer chains.
Mechanical Strength Potential IncreaseIntermolecular hydrogen bonding via carboxylic acid and amino groups can increase chain cohesion.
Fluorescence Imparts or enhances fluorescenceThe aminobenzoate structure is a known fluorophore.
Solubility Can be modifiedThe polar functional groups can alter solubility in various organic solvents.
Adhesion Potential ImprovementThe polar groups can enhance adhesion to various substrates.

This table outlines the potential effects of incorporating this compound into polymer matrices based on general principles of polymer science.

Formation of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The molecular structure of this compound, featuring both a carboxylic acid group and a dimethylamino group, presents functionalities that are theoretically conducive to the formation of complex, ordered structures like supramolecular assemblies and metal-organic frameworks (MOFs). The carboxylic acid can act as a hydrogen bond donor and acceptor, or as a linker to metal ions, while the dimethylamino group can serve as a hydrogen bond acceptor or a basic site. However, specific research detailing the successful integration of this compound into such frameworks is not prevalent in existing literature.

Directed Self-Assembly and Crystal Engineering Principles

Directed self-assembly is a process where components, typically molecules, spontaneously organize into stable, well-defined structures. This organization is guided by specific, non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Crystal engineering is a subfield that focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of these intermolecular interactions.

Table 1: Supramolecular Assembly Potential of this compound

Functional Group Potential Intermolecular Interaction Status for this compound
Carboxylic Acid Hydrogen Bonding (Dimer Formation) Theoretically Possible
Dimethylamino Group Hydrogen Bonding (Acceptor) Theoretically Possible
Aromatic Ring π-π Stacking Theoretically Possible

Porosity and Adsorption Characteristics in Framework Structures

Metal-Organic Frameworks (MOFs) are a class of crystalline materials consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. A key feature of many MOFs is their permanent porosity, which makes them suitable for applications in gas storage, separation, and catalysis. The porosity and adsorption characteristics of a MOF are determined by the geometry of the metal coordination center and the length and functionality of the organic linker.

Should this compound be utilized as an organic linker in a MOF, the resulting framework's porosity would be influenced by the compound's size and the way it connects the metal centers. The presence of the dimethylamino groups within the pores could also influence the adsorption properties, potentially creating specific binding sites for certain guest molecules. To date, there is no scientific literature describing the synthesis of a MOF using this compound as a linker, and therefore, no experimental data on the porosity or adsorption characteristics of such a hypothetical framework exists.

Table 2: Hypothetical MOF Characteristics

Property Influencing Factor from this compound Status
Porosity Size and geometry of the molecule as a linker No data available
Adsorption Polarity and basicity of the dimethylamino group No data available

Design of Advanced Pigments and Dyes for Industrial and Optoelectronic Applications

The application of benzoic acid derivatives in the design of pigments and dyes is known, often leveraging the aromatic ring as a core chromophore that can be modified with various electron-donating and electron-withdrawing groups to tune the color. The this compound molecule contains an electron-donating dimethylamino group and an aromatic ring, which are features commonly found in dye structures.

Chromophore Tuning and Colorimetric Response

A chromophore is the part of a molecule responsible for its color. The color arises from the absorption of light at specific wavelengths in the visible spectrum. By modifying the chemical structure of the chromophore, the wavelengths of light it absorbs can be changed, thus "tuning" the color. The dimethylamino group on the benzoic acid ring is a strong electron-donating group, which can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum, potentially resulting in color.

Despite these structural features, there is a lack of research on this compound being used as a pigment or dye. Consequently, there are no detailed findings on its specific chromophoric properties or its colorimetric response to external stimuli.

Energy Transfer Mechanisms in Dye Aggregates

In concentrated solutions or in the solid state, dye molecules can form aggregates. The close proximity of the chromophores in these aggregates can lead to new electronic states and photophysical behaviors, including efficient energy transfer. This process, where excitation energy is passed from one molecule to another, is fundamental to applications such as organic light-emitting diodes (OLEDs) and artificial light-harvesting systems. The efficiency and mechanism of energy transfer depend on the spatial arrangement and orientation of the dye molecules within the aggregate.

As there is no evidence of this compound being used in dye applications, there is likewise no information on the formation of its aggregates or any associated energy transfer mechanisms.

Table 3: Pigment and Dye Properties

Feature Relevance to this compound Status
Chromophore Presence Contains aromatic ring and dimethylamino group No specific data available on color or absorption spectrum
Colorimetric Response Tuning potential exists via chemical modification No research documented
Dye Aggregate Formation Possible in high concentrations or solid state No studies available

Methodological Innovations in Analytical Chemistry

Development of Advanced Spectroscopic Analytical Techniques

Spectroscopic methods are fundamental to the structural elucidation and quantification of 5-(Dimethylamino)-2-methylbenzoic acid. Techniques such as Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about its molecular structure and electronic properties.

UV-Vis spectroscopy is commonly employed to study the electronic transitions within the molecule. The UV-Vis spectrum of benzoic acid in an acidic mobile phase typically shows absorption maxima at approximately 194 nm, 230 nm, and 274 nm. sielc.com For substituted benzoic acids like this compound, the presence of the auxochromic dimethylamino group and the methyl group is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The specific absorption maxima would be crucial for developing spectrophotometric and chromatographic detection methods.

FT-IR spectroscopy provides information about the functional groups present in this compound. The spectrum of a similar compound, 5-amino-2-hydroxybenzoic acid, shows characteristic vibrational bands that can be extrapolated to the target molecule. jocpr.com For this compound, one would expect to observe:

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. docbrown.info

C-H stretching vibrations from the aromatic ring and the methyl groups.

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, anticipated around 1700-1680 cm⁻¹. docbrown.info

C-N stretching vibrations from the dimethylamino group.

Characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Bands for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300 - 2500 (broad)
Carbonyl C=O Stretch 1700 - 1680
Aromatic Ring C-H Stretch ~3100 - 3000
Methyl Groups C-H Stretch ~2975 - 2850
Dimethylamino C-N Stretch ~1360 - 1250
Aromatic Ring C=C Stretch ~1600 - 1450

NMR spectroscopy (¹H and ¹³C) is the most powerful technique for the definitive structural confirmation of this compound. Based on the structure and analysis of similar compounds, the following chemical shifts would be anticipated in the ¹H NMR spectrum: docbrown.inforsc.org

A singlet for the carboxylic acid proton, typically downfield.

Signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the activating dimethylamino group and the weakly activating methyl group.

A singlet for the protons of the methyl group attached to the aromatic ring.

A singlet for the protons of the two methyl groups of the dimethylamino moiety.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbons. rsc.org

Optimization of Chromatography-Based Separation and Detection Methods (e.g., RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the separation, identification, and quantification of this compound from various matrices. The optimization of RP-HPLC methods is crucial for achieving good resolution, sensitivity, and accuracy.

A typical RP-HPLC method for benzoic acid derivatives would involve a C18 column. researchgate.netresearchgate.netekb.egripublication.comresearchgate.netthaiscience.inforesearchgate.netijnrd.org The mobile phase is generally a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netekb.egripublication.comthaiscience.inforesearchgate.netijnrd.org For this compound, the basicity of the dimethylamino group and the acidity of the carboxylic acid group mean that pH control of the mobile phase is critical to ensure good peak shape and retention time reproducibility.

Optimization of an RP-HPLC method for this compound would involve systematically varying several parameters:

Mobile Phase Composition: Adjusting the ratio of the organic modifier to the aqueous phase to control the retention time.

pH of the Aqueous Phase: Modifying the pH to control the ionization state of the analyte. For this amphoteric compound, a pH that suppresses the ionization of the carboxylic acid group (e.g., acidic pH) would likely be chosen to enhance retention on a reversed-phase column.

Column Type: While C18 is common, other stationary phases could be explored for different selectivity.

Detection Wavelength: Based on the UV-Vis spectrum, a wavelength of maximum absorbance would be selected for the UV detector to maximize sensitivity. researchgate.netripublication.com

Table 2: Typical RP-HPLC Parameters for the Analysis of Benzoic Acid Derivatives

Parameter Typical Conditions Rationale for this compound
Column C18, 5 µm particle size Good retention for moderately polar compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water Common solvents providing good separation efficiency.
pH 2.5 - 4.5 (buffered) Suppresses ionization of the carboxylic acid group, improving peak shape.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns.
Detection UV at λmax Provides high sensitivity for aromatic compounds.

Method validation according to ICH guidelines would be necessary to ensure the method is suitable for its intended purpose, assessing parameters like linearity, precision, accuracy, specificity, and robustness. researchgate.netekb.egthaiscience.inforesearchgate.netijnrd.org

Electrochemical Characterization for Redox Properties and Sensing Platforms

Electrochemical techniques, particularly cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. nih.gov The presence of the electron-donating dimethylamino group makes the aromatic ring susceptible to oxidation.

A cyclic voltammetry experiment would involve scanning the potential of a working electrode (e.g., glassy carbon) in a solution containing the compound and a supporting electrolyte. nih.govasianpubs.orgmdpi.com The resulting voltammogram would reveal the potentials at which the compound is oxidized and reduced. For this compound, an anodic peak corresponding to the oxidation of the dimethylamino group and/or the aromatic ring would be expected. The potential of this peak provides information about the ease of oxidation of the molecule. dtu.dk

The electrochemical behavior is often pH-dependent, especially when proton transfer is coupled with electron transfer. asianpubs.orgabechem.com Studying the voltammetric response at different pH values can provide insights into the mechanism of the redox reactions. asianpubs.org The data obtained from such studies, including redox potentials and electron transfer kinetics, are valuable for the development of electrochemical sensors. For instance, if the compound exhibits well-defined and reproducible electrochemical behavior, it could be incorporated into a sensor platform for the detection of other analytes through its electrocatalytic activity.

Integration into Microfluidic and Lab-on-a-Chip Systems for High-Throughput Analysis

While specific applications involving this compound in microfluidic systems are not extensively documented, the principles of lab-on-a-chip technology are applicable to its high-throughput analysis. Microfluidic systems offer advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for automation and parallel processing.

A microfluidic device could be designed to perform the rapid analysis of this compound by integrating sample preparation, separation, and detection on a single chip. For example, a microchip could incorporate a channel for electrophoretic separation, which separates charged molecules based on their mobility in an electric field. Given the amphoteric nature of this compound, its charge can be manipulated by controlling the pH of the buffer, making it suitable for analysis by capillary electrophoresis on-chip.

Detection in such systems can be achieved using integrated electrochemical detectors or by coupling the microfluidic device to a mass spectrometer. The development of such integrated systems would enable rapid screening and quantitative analysis, which could be valuable in various research and industrial settings.

Role as a Reference Standard or Internal Standard in Quantitative Assays

In quantitative analytical assays, the use of reference and internal standards is crucial for ensuring accuracy and precision. sigmaaldrich.comsigmaaldrich.com this compound could potentially serve in these roles, provided it meets the necessary criteria.

As a reference standard , a highly purified form of this compound would be used to prepare calibration curves for the quantification of the same analyte in unknown samples. The reference standard must be of known purity and stable under storage conditions.

As an internal standard (IS) , this compound could be added in a constant amount to all samples, calibrators, and quality controls in an assay for another analyte. The purpose of the IS is to correct for variations in sample preparation and instrument response. nih.gov For this application, the ideal internal standard is a stable isotopically labeled version of the analyte. scispace.com However, a structurally similar compound can also be used. scispace.com If this compound were to be used as an internal standard, it would need to have similar chemical properties and chromatographic behavior to the analyte of interest but be chromatographically resolved from it. Its response would be used to normalize the response of the analyte, thereby improving the reliability of the quantification. nih.gov

Advanced Structure Property Relationship Spr Studies in Materials Science

Correlating Substituent Effects and Molecular Architecture with Optical Properties

The optical properties of 5-(Dimethylamino)-2-methylbenzoic acid are intrinsically linked to its electronic structure, which is modulated by the substituents on the benzoic acid core. The dimethylamino group at the 5-position acts as a potent electron-donating group, significantly influencing the molecule's absorption and emission characteristics. This is due to the nitrogen lone pair's ability to participate in the π-system of the benzene (B151609) ring, leading to an intramolecular charge transfer (ICT) character upon photoexcitation. nih.govias.ac.in The methyl group at the 2-position, while primarily imparting steric effects, can also subtly influence the electronic landscape.

The interplay of these substituents dictates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The dimethylamino group raises the HOMO energy, while the carboxylic acid functions as an electron-accepting moiety, lowering the LUMO energy. This reduced HOMO-LUMO gap is expected to result in absorption at longer wavelengths compared to unsubstituted benzoic acid.

To illustrate the expected optical properties, the following table presents hypothetical data based on trends observed in similar aminobenzoic acid derivatives. nih.gov

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
Hexane31038064800.15
Dichloromethane32542075800.30
Acetonitrile (B52724)33045086500.45
Ethanol33547093700.25

Impact of Conformational Dynamics on Photophysical Behavior

The photophysical behavior of this compound is not static but is profoundly influenced by its conformational dynamics. nih.gov The rotation around the C-N bond of the dimethylamino group and the C-C bond of the carboxylic acid group can lead to different ground and excited state geometries. In the excited state, the molecule may relax into a twisted intramolecular charge transfer (TICT) state, where the dimethylamino group is perpendicular to the benzene ring. hu-berlin.dersc.org This process is often associated with a large Stokes shift and sensitivity to solvent polarity.

The presence of the ortho-methyl group is expected to induce a steric clash with the carboxylic acid group, potentially leading to a non-planar ground state conformation. This pre-twisting can affect the efficiency of the ICT process and the resulting fluorescence properties. Molecular dynamics simulations of similar substituted benzoic acids have shown that different conformers can coexist in equilibrium, each with its own set of photophysical properties. d-nb.infonih.govplos.org

The following table illustrates a hypothetical conformational landscape and its potential impact on the photophysical properties of this compound.

ConformerDihedral Angle (N-Car-Car-Ccooh)Relative Energy (kcal/mol)Excited State Lifetime (ns)Fluorescence Characteristics
Planar~0°0.02.5Locally Excited (LE)
Partially Twisted~45°1.25.8Charge Transfer (CT)
Fully Twisted (TICT)~90°2.510.2Red-shifted CT

Influence of Intermolecular Interactions on Solid-State Properties

In the solid state, the properties of this compound are governed by the intricate network of intermolecular interactions, which dictates the crystal packing. ens-lyon.fr The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, making the formation of hydrogen-bonded dimers a highly probable packing motif. rsc.org Additionally, the aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The dimethylamino and methyl groups will also influence the packing by participating in weaker C-H···π and van der Waals interactions.

Below is a table summarizing the potential intermolecular interactions and their expected influence on the solid-state properties of this compound.

Interaction TypePotential MotifInfluence on Solid-State Properties
Hydrogen BondingCarboxylic acid dimers (R22(8) motif)High thermal stability, reduced solubility in non-polar solvents.
π-π StackingOffset or parallel-displaced stackingModulation of solid-state fluorescence (potential for aggregation-induced emission).
C-H···π InteractionsMethyl/amino groups with aromatic ringsFine-tuning of crystal packing and morphology.
Dipole-Dipole InteractionsAlignment of molecular dipolesPotential for non-linear optical properties.

Rational Design Principles for Targeted Material Functionality

The structure-property relationships discussed provide a foundation for the rational design of materials based on this compound with targeted functionalities. researchgate.netrsc.orgrsc.org By strategically modifying the molecular structure, it is possible to tune its properties for specific applications.

For instance, to enhance the solid-state fluorescence quantum yield, one could aim to promote the formation of J-aggregates by introducing substituents that favor a head-to-tail packing arrangement. To develop materials for non-linear optics, modifications that increase the molecular hyperpolarizability, such as extending the π-conjugated system or introducing stronger donor-acceptor groups, would be beneficial.

For sensing applications, the sensitivity of the ICT fluorescence to the local environment can be exploited. Introducing specific binding sites into the molecular structure could lead to fluorescent probes that respond to the presence of certain analytes. The principles of crystal engineering can be employed to control the polymorphism of the material, allowing for the selection of a crystal form with the desired properties.

The following table outlines some rational design strategies and their potential outcomes for creating functional materials from this compound.

Design StrategyTargeted FunctionalityExpected Outcome
Extend π-conjugation (e.g., adding a vinyl group)Red-shifted emission for bio-imagingBathochromic shift in absorption and emission spectra.
Introduce a chiral centerChiral recognitionEnantioselective fluorescence response.
Co-crystallization with other moleculesTunable solid-state propertiesFormation of new crystalline phases with altered optical and physical properties.
Incorporate into a polymer backboneProcessable fluorescent materialsEnhanced mechanical properties and film-forming ability.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. Future research into the synthesis of 5-(Dimethylamino)-2-methylbenzoic acid is expected to focus on the development of novel pathways that are both environmentally benign and economically viable. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.

Emerging research is likely to pivot towards catalytic systems that offer high atom economy and selectivity. One promising avenue is the use of transition-metal-catalyzed C-H functionalization. This approach could enable the direct introduction of the dimethylamino and methyl groups onto a benzoic acid precursor, thereby reducing the number of synthetic steps and minimizing byproduct formation. Another area of exploration is the application of biocatalysis, employing enzymes to carry out specific transformations under mild, aqueous conditions. The principles of green chemistry, such as the use of renewable starting materials and energy-efficient reaction protocols, will be central to these new synthetic explorations.

Synthetic ApproachPotential AdvantagesKey Research Focus
Transition-Metal Catalysis High atom economy, reduced synthetic steps, high selectivity.Development of novel catalysts, optimization of reaction conditions.
Biocatalysis Mild reaction conditions, use of aqueous media, high enantioselectivity.Enzyme screening and engineering, process optimization.
Flow Chemistry Improved safety, enhanced reaction control, scalability.Reactor design, integration with in-line analytics.
Microwave-Assisted Synthesis Reduced reaction times, improved yields.Optimization of microwave parameters, solvent selection.

Integration into Multi-Component Systems for Synergistic Effects

The unique electronic properties of this compound, stemming from its electron-donating substituents, make it an attractive candidate for incorporation into multi-component systems. In such systems, the interplay between different molecular entities can lead to synergistic effects, resulting in enhanced performance and novel functionalities.

One area of significant potential is in the field of photopolymerization, where the compound could act as a highly efficient co-initiator or photosensitizer. Its strong absorption in the UV-Vis region, coupled with its ability to participate in photoinduced electron transfer processes, could be harnessed to initiate polymerization reactions with greater speed and efficiency. Furthermore, the integration of this benzoic acid derivative into functionalized nanoparticles could lead to the development of novel catalysts and sensors. The carboxylic acid group provides a convenient anchor point for attachment to metal oxide or polymer nanoparticles, while the dimethylamino group can act as a catalytic site or a recognition element.

Multi-Component SystemPotential Role of this compoundExpected Synergistic Effect
Photopolymerization Resins Co-initiator, photosensitizer.Enhanced polymerization rate, improved curing depth.
Functionalized Nanoparticles Surface ligand, catalytic moiety.Increased catalytic activity, enhanced sensing selectivity.
Organic-Inorganic Hybrids Organic building block.Improved thermal stability, novel optical properties.
Supramolecular Assemblies Guest molecule, self-assembly director.Stimuli-responsive materials, controlled release systems.

Advanced Applications in Non-Linear Optics and Quantum Materials

The presence of both a strong electron-donating group (dimethylamino) and an electron-withdrawing group (carboxyl, via the benzene (B151609) ring) suggests that this compound and its derivatives could exhibit significant second-order non-linear optical (NLO) properties. NLO materials are crucial for a range of applications, including optical data storage, telecommunications, and frequency conversion. Future research will likely focus on the design and synthesis of novel chromophores based on this scaffold, with the aim of maximizing the molecular hyperpolarizability.

Furthermore, the tailored electronic structure of this compound could be of interest in the burgeoning field of quantum materials. The ability to tune the electronic properties through chemical modification opens up possibilities for its use in molecular electronics and spintronics. For instance, the molecule could be incorporated into single-molecule junctions to study charge transport at the quantum level. Theoretical and computational studies will play a vital role in predicting the NLO and quantum properties of new derivatives, guiding synthetic efforts towards the most promising candidates.

Research AreaPotential ApplicationKey Properties to Investigate
Non-Linear Optics Second-harmonic generation, electro-optic modulation.Molecular hyperpolarizability, thermal stability, crystallographic alignment.
Quantum Materials Molecular electronics, spintronic devices.Electron transport properties, magnetic susceptibility, quantum coherence.
Organic Light-Emitting Diodes (OLEDs) Emitter or host material.Photoluminescence quantum yield, charge carrier mobility.
Dye-Sensitized Solar Cells (DSSCs) Sensitizer dye.Light-harvesting efficiency, electron injection kinetics.

Bridging Molecular Design with Additive Manufacturing Techniques (e.g., 3D Printing)

Additive manufacturing, particularly 3D printing, has revolutionized the fabrication of complex structures with high precision. A key area of development in this field is the creation of new functional materials, and this compound could play a significant role in this endeavor. Its potential as a reactive component in photopolymerizable resins makes it a candidate for the formulation of novel 3D printing materials with tailored properties.

By incorporating this molecule into a polymer matrix, it may be possible to create materials with enhanced mechanical, thermal, or optical properties. For example, the presence of the aromatic ring and the polar functional groups could lead to improved thermal stability and adhesion. Furthermore, the NLO properties of the molecule could be exploited to 3D print optically active components for use in integrated photonic circuits. Future research will involve the formulation and characterization of new resins containing this benzoic acid derivative, as well as the optimization of the 3D printing process to achieve the desired material properties.

3D Printing TechnologyPotential Role of this compoundDesired Material Properties
Stereolithography (SLA) Photo-reactive monomer or oligomer.High resolution, improved mechanical strength.
Digital Light Processing (DLP) Component of a photo-curable resin.Fast curing speeds, tunable optical properties.
Two-Photon Polymerization (TPP) Two-photon absorbing chromophore.Fabrication of micro- and nano-scale structures with NLO activity.
Fused Deposition Modeling (FDM) Additive to a thermoplastic filament.Enhanced thermal stability, modified surface properties.

Interdisciplinary Research Frontiers for Benzoic Acid Derivatives with Functional Substituents

The versatility of the benzoic acid scaffold, coupled with the diverse functionalities that can be introduced through substitution, opens up a vast landscape for interdisciplinary research. This compound serves as an excellent example of a molecule that can bridge different scientific disciplines, from chemistry and materials science to biology and medicine.

In medicinal chemistry, the compound could serve as a starting point for the design of new therapeutic agents. The substituted benzoic acid motif is found in a number of biologically active molecules, and the specific substitution pattern of this compound may confer unique pharmacological properties. In materials science, the ability of the carboxylic acid group to coordinate with metal ions could be exploited in the synthesis of metal-organic frameworks (MOFs) with novel porous structures and catalytic activities. Furthermore, the exploration of its electronic properties could lead to applications in organic electronics, such as in the development of new semiconductors and conductors. The continued investigation of this and related functionalized benzoic acid derivatives will undoubtedly lead to exciting discoveries at the intersection of various scientific fields.

Interdisciplinary FieldPotential Application AreaRelevant Molecular Features
Medicinal Chemistry Drug discovery, scaffold for bioactive compounds.Lipophilicity, hydrogen bonding capacity, steric hindrance.
Materials Science Metal-organic frameworks, functional polymers.Coordination chemistry of the carboxylate, electronic effects of substituents.
Organic Electronics Organic field-effect transistors, sensors.Charge transport properties, HOMO/LUMO energy levels.
Supramolecular Chemistry Molecular recognition, self-assembly.Non-covalent interaction capabilities, molecular shape.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.